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Compound of Interest

Compound Name: Spiro[2.3]hexan-5-one

Cat. No.: B1593669 Get Quote

An In-depth Technical Guide to the Reactivity and Electronic Structure of Spiro[2.3]hexan-5-
one

For Researchers, Scientists, and Drug Development Professionals

Abstract
Spiro[2.3]hexan-5-one, a captivating molecule featuring a cyclopropane ring fused

spirocyclically to a cyclobutanone, serves as a paragon of strained-ring chemistry. Its unique

three-dimensional architecture and inherent ring strain endow it with a distinct electronic

structure and a versatile reactivity profile, making it a valuable building block in organic

synthesis and a sought-after scaffold in medicinal chemistry. This guide provides a

comprehensive exploration of the core principles governing its behavior, from the quantum

mechanical underpinnings of its structure to its synthetically useful transformations. We will

delve into its strain-driven reactivity, including characteristic ring-opening reactions and

potential for cycloadditions, supported by mechanistic insights and detailed experimental

protocols.

Molecular Architecture and Electronic Landscape
Spiro[2.3]hexan-5-one (CAS 20061-22-7) is a bicyclic organic compound with the molecular

formula C₆H₈O.[1] The fusion of a cyclopropane and a cyclobutanone ring at a single

quaternary carbon atom, the spirocenter, creates significant ring strain, which is the primary

driver of its chemical personality.[2]
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Inherent Ring Strain
Small-ring compounds are inherently reactive due to the deviation of their bond angles from the

ideal sp³ tetrahedral angle of 109.5°. This deviation results in angle strain and torsional strain,

collectively known as ring strain energy. In spiro[2.3]hexan-5-one, both the cyclopropane and

cyclobutanone rings are highly strained. The release of this stored potential energy provides a

powerful thermodynamic driving force for reactions that involve the cleavage of one of the

rings.[3][4] This strain-release-driven reactivity is a central theme in the chemistry of such

molecules.

Electronic Structure and Frontier Molecular Orbitals
The electronic structure of spiro[2.3]hexan-5-one is dominated by the interplay between the

strained sigma (σ) bonds of the rings and the pi (π) system of the carbonyl group.

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the

strained C-C σ-bonds of the cyclopropane ring. These bonds, often described as having

"bent" or "banana" character, are higher in energy than typical C-C σ-bonds, making them

more nucleophilic and susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is primarily localized on the π*

antibonding orbital of the carbonyl group. This makes the carbonyl carbon highly electrophilic

and a prime target for nucleophilic attack.

The proximity and nature of these frontier orbitals dictate the molecule's reactivity, predisposing

it to reactions with both electrophiles (at the cyclopropane ring) and nucleophiles (at the

carbonyl carbon).

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of Spiro[2.3]hexan-5-one is presented

below.
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Property Value Source

CAS Number 20061-22-7 [1]

Molecular Formula C₆H₈O [1]

Molecular Weight 96.13 g/mol [5][1]

IUPAC Name spiro[2.3]hexan-5-one [1]

Physical Form Liquid

Topological Polar Surface Area 17.1 Å² [1]

InChIKey
MKWQOXREXMKNOA-

UHFFFAOYSA-N
[1]

Spectroscopic Signatures:

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong

absorption band corresponding to the C=O stretch of the cyclobutanone ring. This peak

typically appears at a higher frequency (around 1780 cm⁻¹) compared to less strained

ketones, a direct consequence of the ring strain increasing the s-character of the carbonyl

carbon bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displays

characteristic signals for the cyclopropane and cyclobutanone protons in the aliphatic region.

The high degree of symmetry can simplify the spectrum, but the strained environment leads

to unique chemical shifts and coupling constants. The ¹³C NMR spectrum will show a

downfield signal for the carbonyl carbon (around 210-215 ppm) and distinct signals for the

spirocenter and other ring carbons.

Mass Spectrometry (MS): GC-MS data is available for this compound, providing a

fragmentation pattern that can be used for its identification.[1]

Synthesis of Spiro[2.3]hexan-5-one
The synthesis of spiro[2.3]hexanes often relies on the cyclopropanation of a corresponding

cyclobutane derivative.[6] A common and effective strategy involves the Johnson-Corey-
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Chaykovsky reaction, where a sulfur ylide is reacted with a cyclobutanone precursor.

Below is a conceptual workflow for a plausible synthesis.

Starting Materials

Cyclobutylideneacetonitrile

Cyclopropanation Reaction

Dimethylsulfoxonium methylide
(Corey's Reagent)

Intermediate Spiro-nitrile

Formation of
cyclopropane ring

Hydrolysis & Decarboxylation

Acid or Base
catalyzed

Spiro[2.3]hexan-5-one
(Final Product)

Purification

Spiro[2.3]hexan-5-one Carbocation Intermediate

Lewis Acid
(e.g., LiBr) Cyclopentanone Derivative

1,2-Alkyl Shift
(Rearrangement)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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